molecular formula C8H7F3N6 B1479901 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098011-56-2

1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479901
CAS No.: 2098011-56-2
M. Wt: 244.18 g/mol
InChI Key: LVVPRBKXSOWXQQ-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H7F3N6 and its molecular weight is 244.18 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a compound of interest due to its potential biological activities. The imidazo[1,2-b]pyrazole scaffold is known for a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C9H8F3N5
  • Molecular Weight : 243.19 g/mol
  • InChI Key : SFLXDBGBJWZPMJ-UHFFFAOYSA-N

This compound features an azido group (-N3) and a trifluoromethyl group (-CF3), which may contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer activities. For instance, compounds with similar scaffolds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluating related compounds demonstrated that certain derivatives inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression .
  • Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
CompoundCell LineIC50 (µM)
1-(2-Azidoethyl)-6-(CF3)MCF-75.35
4-(Trifluoromethyl) derivativeA5493.25
6-(Trifluoromethyl) derivativeHeLa4.10

Antimicrobial Activity

The imidazo[1,2-b]pyrazole framework has also been linked to antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains.

  • Research Findings : A series of imidazo[1,2-b]pyrazole derivatives were found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Table 2 presents the minimum inhibitory concentration (MIC) values for selected derivatives:
CompoundBacterial StrainMIC (µg/mL)
1-(2-Azidoethyl)-6-(CF3)Staphylococcus aureus32
6-(Trifluoromethyl) derivativeEscherichia coli16

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : The presence of the azido group may enhance the compound's ability to induce apoptosis in cancer cells.
  • Disruption of Bacterial Membranes : The trifluoromethyl group may play a role in disrupting bacterial membranes, leading to cell death.

Properties

IUPAC Name

1-(2-azidoethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N6/c9-8(10,11)6-5-7-16(2-1-13-15-12)3-4-17(7)14-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVPRBKXSOWXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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